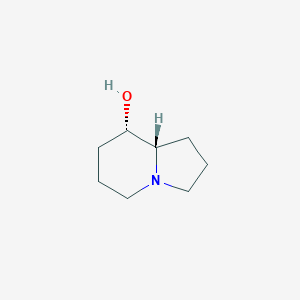
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O It features a pyrazine ring substituted with a dimethylamino group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with dimethylamine, followed by acetylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction, and an acetylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(5-(Dimethylamino)pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 1-(5-(Dimethylamino)pyrazin-2-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and specificity for its target, while the ethanone group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylpyrazin-2-yl)ethanone
- 1-(5-Aminopyrazin-2-yl)ethanone
- 1-(5-Hydroxypyrazin-2-yl)ethanone
Uniqueness
1-(5-(Dimethylamino)pyrazin-2-yl)ethanone is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance solubility, improve pharmacokinetic properties, and provide a handle for further functionalization in synthetic applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[5-(dimethylamino)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-10-8(5-9-7)11(2)3/h4-5H,1-3H3 |
InChI Key |
GRCSVLCHQJZLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


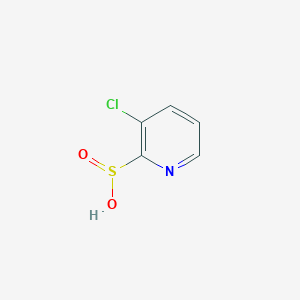
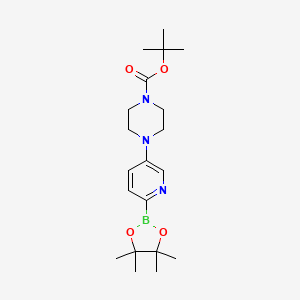
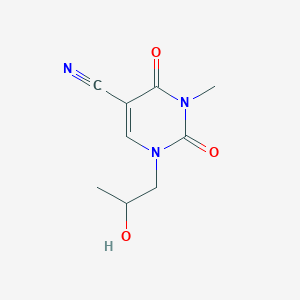
![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)

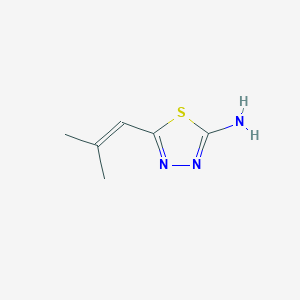
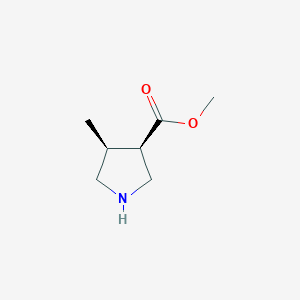
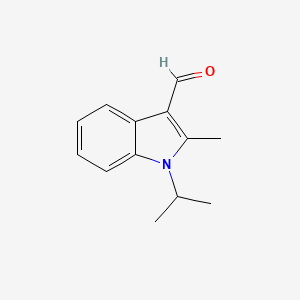
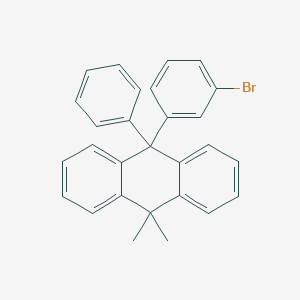
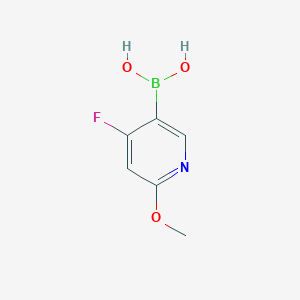
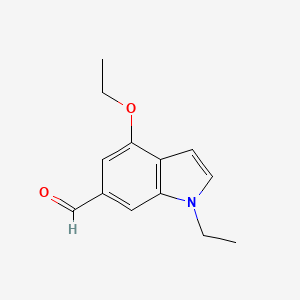

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
